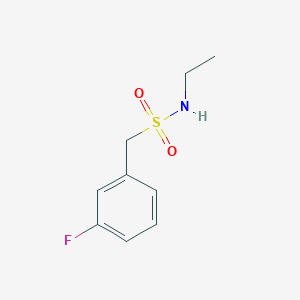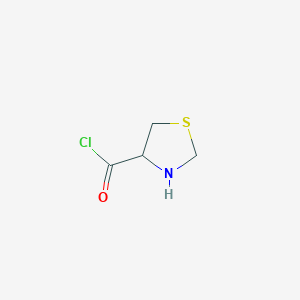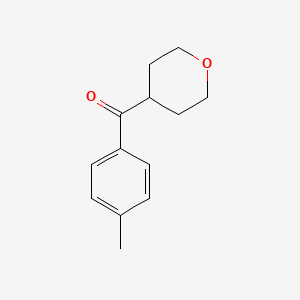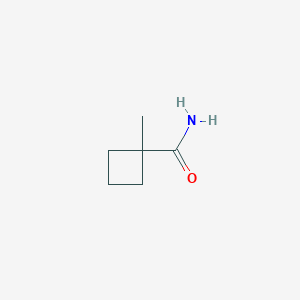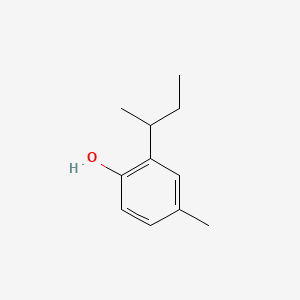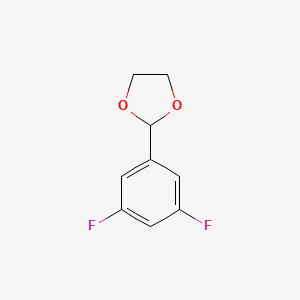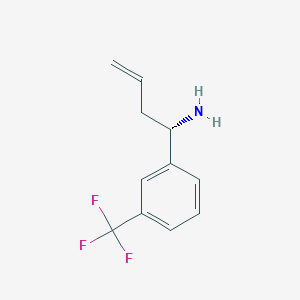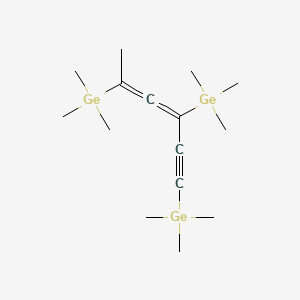
Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl-: is a complex organogermanium compound It is characterized by its unique structure, which includes multiple unsaturated carbon-carbon bonds and germanium atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as trimethylgermanium chloride and 1-methyl-1,2-pentadien-4-yne.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a dry solvent such as tetrahydrofuran. The temperature is carefully controlled to ensure the desired reaction pathway.
Catalysts and Reagents: Catalysts such as palladium or platinum complexes may be used to facilitate the formation of the germanium-carbon bonds. Reagents like lithium diisopropylamide can be employed to deprotonate the starting materials and promote the desired transformations.
Industrial Production Methods
In an industrial setting, the production of Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new organogermanium derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Germanium oxides.
Reduction: Germanium hydrides.
Substitution: Various organogermanium derivatives.
Wissenschaftliche Forschungsanwendungen
Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, including semiconductors and optoelectronic devices.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, enabling the creation of novel compounds with unique properties.
Medicinal Chemistry: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anticancer agent or in the treatment of other diseases.
Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylgermane: A simpler organogermanium compound with four methyl groups attached to a germanium atom.
Trimethylgermanium chloride: A precursor used in the synthesis of various organogermanium compounds.
Dimethylgermanium dihydride: An organogermanium compound with two methyl groups and two hydrogen atoms attached to a germanium atom.
Uniqueness
Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- is unique due to its complex structure, which includes multiple unsaturated carbon-carbon bonds and germanium atoms. This structural complexity imparts unique chemical and physical properties, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
61227-86-9 |
|---|---|
Molekularformel |
C15H30Ge3 |
Molekulargewicht |
428.3 g/mol |
InChI |
InChI=1S/C15H30Ge3/c1-14(17(5,6)7)13-15(18(8,9)10)11-12-16(2,3)4/h1-10H3 |
InChI-Schlüssel |
YKHMZVDJXCADNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=C(C#C[Ge](C)(C)C)[Ge](C)(C)C)[Ge](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)

